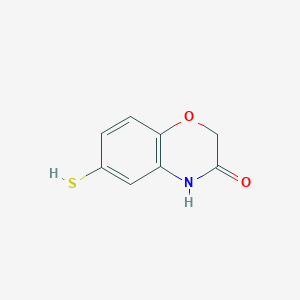

6-mercapto-2H-1,4-benzoxazin-3(4H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-sulfanyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c10-8-4-11-7-2-1-5(12)3-6(7)9-8/h1-3,12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLHASRVPHEHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585452 | |

| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-77-1 | |

| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Mercapto 2h 1,4 Benzoxazin 3 4h One

Retrosynthetic Analysis of the 6-mercapto-2H-1,4-benzoxazin-3(4H)-one Scaffold

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected into simpler, more readily available precursors. The primary disconnection points are the C-S bond at the 6-position and the bonds forming the oxazine (B8389632) ring. This approach suggests that the target molecule can be synthesized from a suitably substituted aminophenol and a two-carbon unit that forms the lactam portion of the ring. The thiol group can be introduced either before or after the formation of the benzoxazinone (B8607429) ring system.

A plausible retrosynthetic pathway would involve the disconnection of the C-S bond to yield a 6-amino or 6-halo substituted 2H-1,4-benzoxazin-3(4H)-one. The benzoxazinone ring itself can be retrosynthetically cleaved into a 2-aminophenol (B121084) derivative and a glyoxylic acid equivalent. This strategy allows for the construction of the core scaffold from fundamental building blocks.

Precursors and Starting Materials for this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and starting materials. These can be broadly categorized into those required for the formation of the benzoxazinone ring and those for the introduction of the mercapto group.

The core intermediate for many synthetic routes is the 2H-1,4-benzoxazin-3(4H)-one ring system. A common method for its synthesis involves the reaction of 2-aminophenols with α-haloacetyl halides or related reagents. For instance, 6-chloro-2H-1,4-benzoxazin-3(4H)-one can be synthesized by reacting 2-amino-4-chlorophenol (B47367) with chloroacetyl chloride. nih.gov

Another key intermediate is a substituted benzoxazinone that can be readily converted to the 6-mercapto derivative. This often involves starting with a commercially available or easily synthesized substituted 2-aminophenol. For example, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have been synthesized using 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine (B1645224) as a key intermediate. semanticscholar.org

Once the basic benzoxazinone scaffold is in place, it can be derivatized to introduce the desired functionality at the 6-position. If a 6-halo-2H-1,4-benzoxazin-3(4H)-one is used as a precursor, a nucleophilic aromatic substitution reaction with a thiol-containing reagent can be employed to introduce the mercapto group. Alternatively, a 6-amino derivative can be diazotized and subsequently converted to the thiol via a Sandmeyer-type reaction.

Derivatization is not limited to the 6-position. For example, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been synthesized through a two-step process involving O-alkylation of 2-nitrophenols followed by reductive cyclization. nih.gov These can be further modified, for instance by bromination to yield 6,7-dibromo derivatives. nih.gov

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a more convergent manner, often involving the formation of the benzoxazinone ring and the introduction of the thiol group in the final steps.

The formation of the 1,4-benzoxazin-3(4H)-one ring is a critical step in the synthesis. A common and effective method is the intramolecular cyclization of N-(2-hydroxyphenyl)acetamide derivatives. For example, heating 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in DMF leads to the formation of 6-chloro-2H-1,4-benzoxazin-3(4H)-one. nih.gov

Another approach involves the reductive cyclization of 2-nitro ester intermediates. This "green" catalytic method has been used to synthesize a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov More advanced methods include Y(OTf)3-catalyzed cascade reactions of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org

Table 1: Selected Cyclization Reactions for Benzoxazinone Ring Formation

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | K2CO3, DMF, reflux | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | nih.gov |

| 2-Nitro ester intermediates | Catalytic reductive cyclization | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | nih.gov |

| Benzoxazoles and propargylic alcohols | Y(OTf)3 | Aldehyde-containing 1,4-benzoxazines | rsc.org |

The introduction of the thiol group at the 6-position of the benzoxazinone ring is a key transformation. One strategy involves the use of a precursor with a leaving group at the 6-position, such as a halogen. Nucleophilic substitution with a sulfide-containing reagent, followed by reduction, can yield the desired thiol.

Alternatively, if a 6-amino derivative is available, it can be converted to a diazonium salt, which is then reacted with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis to give the thiol. While direct methods for the introduction of a thiol group onto an unsubstituted benzoxazinone ring are less common, functionalization of the aromatic ring prior to cyclization is a viable strategy. The catalytic opening of the benzoxazine ring by thiols, known as the COLBERT reaction, is another interesting transformation, though it typically involves the oxazine ring itself rather than substitution on the benzene (B151609) ring. researchgate.nettubitak.gov.tr

Table 2: Methods for Thiol Group Introduction

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Halo-2H-1,4-benzoxazin-3(4H)-one | NaSH or other thiolating agents | This compound | General Method |

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. Advanced strategies for the synthesis of the this compound scaffold focus on catalytic systems and green chemistry techniques like microwave-assisted synthesis.

Catalytic Methods in this compound Synthesis

Transition-metal catalysis offers powerful tools for the construction of the benzoxazinone core, often in a one-pot fashion. These methods typically involve the formation of the key C-O and C-N bonds that define the heterocyclic ring.

Copper-Catalyzed Synthesis: Copper-catalyzed Ullmann-type coupling reactions are effective for forming the benzoxazinone ring. One approach involves a cascade reaction between a substituted 2-halophenol and a 2-chloroacetamide (B119443) in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). thieme-connect.comresearchgate.netacs.orgnih.gov This method can be ligand-free, making it more cost-effective and simpler to execute. thieme-connect.comresearchgate.net For the synthesis of the target molecule, this strategy would necessitate a starting material like a 2-halo-4-(protected-thio)phenol to prevent the free thiol from interfering with the catalysis.

Palladium-Catalyzed Synthesis: Palladium catalysts are also widely used for C-C, C-N, and C-O bond formation. A notable method is the palladium-catalyzed carbonylative cyclization of N-(o-bromoaryl)amides. organic-chemistry.orgnih.gov In this process, an N-substituted o-bromoaniline derivative is treated with a carbon monoxide source in the presence of a palladium catalyst to construct the lactam portion of the benzoxazinone ring. Using paraformaldehyde as a solid, stable CO surrogate makes this process more amenable to standard laboratory settings. organic-chemistry.orgnih.gov This could be adapted for the target compound by starting with an appropriately substituted N-(2-bromo-5-mercaptophenyl)acetamide, likely with the thiol group protected.

Microwave-Assisted and Solvent-Free Syntheses

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reactions and improving yields.

Microwave irradiation can significantly reduce reaction times for the synthesis of benzoxazine derivatives, often from hours to minutes. researchgate.netfigshare.comtandfonline.comuaeh.edu.mx The intramolecular cyclization step (Williamson ether synthesis) is particularly well-suited for microwave assistance. By performing this reaction under solvent-free conditions, where the reactants are adsorbed onto a solid support, the environmental impact can be further minimized. researchgate.netfigshare.com The use of microwave heating can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.com

Post-Synthetic Modifications and Derivatization of this compound

The structure of this compound features two primary sites for chemical modification: the nucleophilic thiol group and the aromatic benzene ring. This allows for the generation of a diverse library of derivatives.

Modifications at the Thiol Group (e.g., S-alkylation, S-acylation)

The sulfur atom of the thiol group is a soft nucleophile, readily participating in reactions with a variety of electrophiles.

S-Alkylation: This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether (sulfide). The reaction is typically carried out by deprotonating the thiol with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent. jmaterenvironsci.com A wide range of alkylating agents can be employed, providing access to diverse structures. researchgate.netacs.org

S-Acylation: Thioesters are formed through the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product.

The table below details potential derivatization reactions at the thiol group.

| Reagent Class | Example Reagent | Product Class | General Conditions |

| S-Alkylation | |||

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Thioether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Benzyl Halide | Benzyl Bromide (BnBr) | Benzyl Thioether | Base (e.g., NaOH), Solvent (e.g., Ethanol) |

| α-Halo Ketone | 2-Bromoacetophenone | Phenacyl Thioether | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| Michael Acceptor | Acrylonitrile | Cyanoethyl Thioether | Base catalysis |

| S-Acylation | |||

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Thioacetate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Thioacetate | Catalyst (e.g., DMAP) or heat |

| Benzoyl Halide | Benzoyl Chloride (PhCOCl) | Thiobenzoate | Base (e.g., Pyridine) |

Functionalization of the Benzene Ring

The benzene portion of the molecule can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups. The position of substitution is directed by the existing groups on the ring: the ether oxygen (-O-), the amide nitrogen (-NH-), and the thiol group (-SH).

All three of these groups are generally considered activating, ortho-, para-directing substituents due to their ability to donate electron density to the ring via resonance. libretexts.orgpressbooks.pub The ether and amide functionalities are part of the fused ring system, while the thiol is a direct substituent.

Directing Effects: The activating nature of these groups enhances the nucleophilicity of the aromatic ring compared to benzene itself. lumenlearning.commasterorganicchemistry.com The resonance effects direct incoming electrophiles to the positions ortho and para to the substituent. In this compound, the C5 and C7 positions are activated. The strongest activating group will typically dominate the directing effect. Steric hindrance may also play a role, potentially favoring substitution at the less hindered C7 position over the C5 position, which is situated between the amide and thiol groups.

Typical EAS Reactions:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (-Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions can sometimes be complicated by the reactivity of the existing functional groups.

It is important to note that the thiol group is susceptible to oxidation, especially under the harsh, acidic conditions of some EAS reactions (like nitration). This could lead to the formation of a sulfonic acid (-SO₃H), which is a deactivating, meta-directing group, thereby altering the reactivity and regioselectivity of any subsequent substitutions.

Modifications to the Heterocyclic Ring

The 1,4-benzoxazin-3-one scaffold is susceptible to various chemical transformations that directly involve the heterocyclic portion of the molecule. These reactions primarily include ring-opening by nucleophiles, which can be followed by subsequent cyclization to yield different heterocyclic systems. Such transformations are crucial for the synthesis of diverse compound libraries from a common benzoxazinone intermediate.

One of the most significant modifications of the 1,4-benzoxazin-3-one ring is its conversion to the corresponding quinazolinone framework. This transformation is typically achieved through reaction with nitrogen-based nucleophiles. For instance, treatment of 2-substituted-3,1-(4H)-benzoxazin-4-ones with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-substituted-3-amino quinazolin-(4H)-one derivatives. uomosul.edu.iq The reaction proceeds via a nucleophilic attack of the hydrazine on the C2-carbonyl group, leading to the opening of the oxazine ring. This is followed by an intramolecular cyclization involving the newly introduced amino group and the endocyclic carbonyl, resulting in the formation of the six-membered pyrimidinone ring of the quinazolinone system. uomosul.edu.iqnih.gov The choice of solvent can influence the reaction outcome; for example, refluxing in basic solvents like ethanol (B145695) or DMF often facilitates this transformation. nih.gov

The general reaction of a benzoxazinone derivative with hydrazine hydrate to form a 3-aminoquinazolinone is a well-established method for modifying the heterocyclic core. uomosul.edu.iq This reaction underscores the lability of the C-O bond in the oxazine ring, which is susceptible to cleavage by strong nucleophiles.

Another key transformation involves the reaction of benzoxazinones with primary amines. Similar to the reaction with hydrazine, primary amines can induce a ring-opening and subsequent recyclization to afford N-substituted quinazolinones. For example, the condensation of benzoxazinone intermediates with various amines has been shown to produce tricyclic 4(3H)-quinazolinone derivatives in good yields. nih.gov

Furthermore, the heterocyclic ring of benzoxazinones can be altered by reaction with other nucleophiles. The reaction of 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one with a variety of nitrogen nucleophiles, including formamide, benzylamine, and o-phenylenediamine, has been investigated, leading to a range of quinazolinone derivatives. researchgate.net These reactions highlight the versatility of the benzoxazinone core as a synthon for a diverse array of heterocyclic compounds.

The conversion of benzoxazinones to their sulfur analogs, benzothiazinones, represents another significant modification of the heterocyclic ring. This transformation involves the replacement of the ring oxygen atom with a sulfur atom. While specific methods for the direct conversion of this compound are not detailed, synthetic routes to benzothiazinones often start from precursors like thiourea (B124793) derivatives. researchgate.netnih.gov The comparative biological activities of benzoxazinones and benzothiazinones suggest that this structural modification can have a profound impact on the molecule's properties. nih.gov

The following tables summarize the key transformations involving the modification of the 1,4-benzoxazin-3-one heterocyclic ring, based on data from related structures.

Table 1: Conversion of Benzoxazinones to Quinazolinones

| Starting Benzoxazinone | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Substituted-3,1-(4H)-benzoxazin-4-one | Hydrazine Hydrate | Xylene or Basic Solvents | 2-Substituted-3-amino quinazolin-(4H)-one | uomosul.edu.iq |

| 5-Bromo-N-(4-chlorobutyryl)anthranilic acid derived benzoxazinone | Hydrazine Hydrate | DMF | Tricyclic 4(3H)-quinazolinone | nih.gov |

| 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | Ethanol | 3-Amino-2-hydrazinocarbonyl quinazolinone | researchgate.net |

| 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one | Benzylamine | - | 2-Ethoxycarbonyl-3-benzyl-quinazolin-4(3H)-one | researchgate.net |

Table 2: Other Heterocyclic Ring Transformations

| Starting Material | Reagent/Conditions | Transformation | Product Class | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic acid chloride and a thiourea | Two-step synthesis | Ring formation with sulfur | 8-Nitrobenzothiazinone | researchgate.netnih.gov |

Spectroscopic and Structural Elucidation of 6 Mercapto 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of the molecular framework.

While specific experimental data for 6-mercapto-2H-1,4-benzoxazin-3(4H)-one is not widely published, its expected chemical shifts can be reliably predicted based on the analysis of closely related, well-characterized derivatives such as the 6-chloro and 6-methyl analogs.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For the 6-mercapto derivative, one would expect to see signals for the methylene (B1212753) protons (H-2), the three aromatic protons (H-5, H-7, H-8), the amide proton (N-H), and the thiol proton (S-H). The substitution at the C-6 position breaks the symmetry of the benzene (B151609) ring, resulting in three distinct aromatic signals. The expected splitting pattern would be a doublet for H-5, a doublet for H-7, and a doublet of doublets for H-8, arising from their respective spin-spin couplings. The methylene protons at the C-2 position are expected to appear as a singlet, while the N-H and S-H protons would also likely appear as singlets, which may be broad.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the carbonyl carbon of the lactam (C-3) at a significantly downfield shift (typically >160 ppm), the methylene carbon (C-2), and the six aromatic carbons. The carbon atom directly attached to the sulfur (C-6) would have a characteristic chemical shift influenced by the mercapto group.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. For this compound, a single resonance would confirm the presence of the amide nitrogen, and its chemical shift would be indicative of its electronic environment within the heterocyclic ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | ~4.6 | - |

| C-2 | - | ~67 |

| C-3 | - | ~165 |

| N-H | ~10.7 (broad) | - |

| H-5 | ~6.9 (d) | - |

| C-5 | - | ~117 |

| C-6 | - | ~125 |

| S-H | ~3.5 (broad) | - |

| H-7 | ~6.8 (dd) | - |

| C-7 | - | ~124 |

| H-8 | ~6.9 (d) | - |

| C-8 | - | ~116 |

| C-4a | - | ~129 |

| C-8a | - | ~142 |

Note: Predicted values are based on data from analogous compounds and known substituent effects. 'd' denotes doublet, 'dd' denotes doublet of doublets.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show a crucial cross-peak between the ortho-coupled aromatic protons H-7 and H-8, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-5 to C-5, H-7 to C-7, and H-8 to C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is one of the most powerful experiments for piecing together the molecular skeleton. Key expected correlations include the H-2 protons to the C-3 carbonyl and the C-8a bridgehead carbon, and the N-H proton to C-3, C-8a, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In related compounds like 6-chloro-2H-1,4-benzoxazin-3(4H)-one, the heterocyclic ring adopts a screw boat conformation. nih.gov NOESY could provide evidence for this conformation by showing correlations between, for instance, the N-H proton and the H-8 proton.

Interactive Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-7 ↔ H-8 | Confirms adjacency of aromatic protons. |

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5; H-7 ↔ C-7; H-8 ↔ C-8 | Assigns protons to their directly bonded carbons. |

| HMBC | H-2 ↔ C-3, C-8a; H-5 ↔ C-4a, C-7; N-H ↔ C-3, C-8a, C-4a | Establishes the connectivity across the entire molecule. |

| NOESY | N-H ↔ H-8 | Provides evidence for molecular conformation. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and, through fragmentation analysis, clues about its structure.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₈H₇NO₂S. HRMS would be able to confirm this composition by providing a measured mass that matches the calculated exact mass (monoisotopic mass) to within a few parts per million, distinguishing it from any potential isomers. Analysis of related compounds such as 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one shows predicted protonated adducts [M+H]⁺ that are readily detectable. uni.lu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of daughter or product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound (Molecular Weight: 181.21), a plausible fragmentation pathway can be proposed. The initial protonated molecule [M+H]⁺ at m/z 182 would be expected to undergo characteristic losses of small, stable neutral molecules. Key fragmentation steps would likely involve:

Loss of CO: A common fragmentation for lactams and cyclic ketones, leading to a fragment ion at m/z 154.

Cleavage of the oxazine (B8389632) ring: Retro-Diels-Alder type reactions or other ring-opening mechanisms can lead to characteristic fragments.

Loss of •SH or H₂S: Fragmentation involving the mercapto group can also occur.

The analysis of these fragmentation pathways provides a fingerprint that helps to confirm the identity of the compound and distinguish it from structural isomers. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a rapid method for their identification.

For this compound, the key expected vibrational frequencies would confirm the presence of its main structural components:

N-H stretch: A moderate to strong absorption band typically appears in the region of 3200-3400 cm⁻¹.

S-H stretch: A weak absorption band for the thiol group is expected around 2550-2600 cm⁻¹.

C=O stretch (Amide I): A very strong and sharp absorption band, characteristic of the lactam carbonyl group, is expected around 1670-1690 cm⁻¹.

Aromatic C=C stretches: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region.

C-O-C stretch: Asymmetric and symmetric stretching of the ether linkage would result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Interactive Table 3: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| S-H | Stretch | 2550 - 2600 (Weak) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch (Amide I) | 1670 - 1690 (Strong) |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O-C | Asymmetric Stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. This includes bond lengths, bond angles, and the conformation of the molecule. Although the crystal structure of this compound has not been reported, the structure of a closely related derivative, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, has been determined, offering valuable insights into the solid-state conformation of the benzoxazinone (B8607429) ring system. nih.govnih.gov

The crystal structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one reveals that the six-membered heterocyclic ring adopts a conformation close to a screw boat. nih.gov In this arrangement, the molecules are interconnected through intermolecular N—H⋯O hydrogen bonds, forming chains along the crystallographic b-axis. nih.gov This hydrogen bonding network is a significant feature that influences the packing of the molecules in the crystal lattice.

The detailed crystallographic data for 6-chloro-2H-1,4-benzoxazin-3(4H)-one is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H6ClNO2 |

| Molecular Weight | 183.59 |

| Crystal System | Orthorhombic |

| Space Group | P21/c |

| a (Å) | 4.5359 (6) |

| b (Å) | 7.700 (1) |

| c (Å) | 21.281 (3) |

| α (°) | 90 |

| β (°) | 93.8305 (4) |

| γ (°) | 90 |

| Volume (ų) | 743.28 (17) |

| Z | 4 |

| Temperature (K) | 273 (2) |

| Radiation | Mo Kα |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in the study of chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by enantiomers and are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, derivatives of 1,4-benzoxazin-3-one can be synthesized in chiral forms, making chiroptical spectroscopy a relevant analytical tool for their characterization. For instance, the introduction of a substituent at the 2-position of the benzoxazinone ring can create a stereocenter.

An efficient method for the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones has been reported through the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. nih.gov This approach allows for the production of these chiral derivatives with high enantiomeric excess. nih.gov

While the synthesis of such chiral benzoxazinones has been established, specific chiroptical data (e.g., CD or ORD spectra) for derivatives of this compound are not available in the surveyed literature. The application of chiroptical spectroscopy would be crucial for any future studies involving the synthesis and characterization of chiral derivatives of this compound to confirm their enantiomeric purity and assign their absolute configurations.

Theoretical and Computational Investigations of 6 Mercapto 2h 1,4 Benzoxazin 3 4h One

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. DFT, in particular, is a widely used method for studying organic molecules as it offers a good balance between accuracy and computational cost, proving effective for geometry optimization and property prediction. researchgate.net

These calculations form the basis for analyzing a molecule's reactivity, stability, and spectroscopic properties. For 6-mercapto-2H-1,4-benzoxazin-3(4H)-one, such calculations would reveal how the fusion of the benzene (B151609) and oxazine (B8389632) rings, along with the influence of the mercapto and carbonyl functional groups, dictates its electronic character.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.govnih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis of this compound would pinpoint the regions of the molecule most likely to participate in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) interactions.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT calculations for organic molecules.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl group and the sulfur atom of the mercapto group, highlighting these as potential sites for hydrogen bonding and interaction with electrophiles. Positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the oxazine ring.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the molecule's potential energy landscape.

Computational methods can systematically explore this landscape to find low-energy conformers. For the 1,4-benzoxazin-3(4H)-one scaffold, structural studies on related compounds, such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one, have shown that the six-membered heterocyclic ring often adopts a non-planar conformation, such as a screw boat conformation. nih.govresearchgate.net A thorough conformational analysis of this compound would be essential to determine its preferred shape in different environments, which is a critical first step for molecular docking studies.

Pre Clinical Biological Activity and Mechanistic Studies of 6 Mercapto 2h 1,4 Benzoxazin 3 4h One

Investigation of Molecular Targets and Biological Pathways

Detailed mechanistic studies to identify and characterize the molecular targets and biological pathways modulated by 6-mercapto-2H-1,4-benzoxazin-3(4H)-one have not been reported in the available scientific literature. While derivatives of the parent benzoxazinone (B8607429) structure have been investigated for various activities, this information does not directly apply to the 6-mercapto variant. nih.govresearchgate.netnih.gov

There are no available studies reporting the inhibitory activity of This compound against enzymes such as α-amylase, α-glucosidase, glucosamine-6-phosphate synthase, or polyphenol oxidase (PPO).

Specific data from receptor binding assays for This compound with receptors like the melatonin (B1676174) receptor 2 (MT2), dopamine (B1211576) D2 receptor, or serotonin (B10506) 5-HT1A/2A receptors are not found in the reviewed literature. It is noteworthy that other derivatives, such as the 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, have been investigated for their effects on serotonin receptors. nih.gov

There is no available information on whether This compound modulates the activity of ion channels, including sodium channels.

Scientific reports detailing any interaction between This compound and nucleic acids such as DNA or RNA are currently unavailable.

Cellular Level Investigations (in vitro studies)

Investigations at the cellular level provide insights into a compound's ability to enter cells and reach its subcellular targets.

There are no published studies on the cellular uptake or the subcellular localization of This compound .

Effects on Cellular Signaling Pathways (e.g., Nrf2-HO-1 pathway, ROS production)

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key structure in derivatives that modulate cellular signaling pathways related to inflammation and oxidative stress. A prominent pathway influenced by these compounds is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling axis. This pathway is a critical cellular defense mechanism against oxidative stress. nih.govfrontiersin.org

Research has demonstrated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate the Nrf2-HO-1 pathway. nih.gov This activation helps to alleviate inflammation in microglial cells. nih.gov In studies using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), these derivatives were found to reduce the production of intracellular reactive oxygen species (ROS). nih.gov The activation of Nrf2 is a central event, as it is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including HO-1. frontiersin.org Molecular docking studies suggest that some derivatives may prevent the degradation of Nrf2 by its inhibitor, Keap1, leading to its activation. nih.gov

Impact on Cellular Processes (e.g., proliferation, differentiation, apoptosis)

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant effects on fundamental cellular processes such as proliferation and apoptosis, particularly in the context of cancer research.

Apoptosis: A series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were evaluated for their anticancer activity. nih.gov Among these, specific compounds were shown to induce significant apoptosis in human cancer cell lines, as confirmed by flow cytometry analysis. nih.gov This suggests that the benzoxazinone scaffold can be modified to create potent inducers of programmed cell death in tumor cells. nih.gov

Proliferation and Cell Cycle Arrest: In addition to apoptosis, other derivatives have been shown to suppress the growth of cancer cells through different mechanisms. For example, a series of 6-cinnamoyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives was found to inhibit the growth of A549 lung cancer cells by inducing autophagy and cell cycle arrest. nih.gov The ability to halt cell proliferation is a key characteristic of potential anticancer agents. The measurement of cell proliferation in these studies often utilizes colorimetric methods like the MTS assay, which determines the number of viable, metabolically active cells. promega.depromega.com

Phenotypic Screening in Cell-Based Assays

Phenotypic screening, which involves testing compounds in cell-based models to identify changes in cellular phenotype, has been instrumental in uncovering the diverse biological activities of 2H-1,4-benzoxazin-3(4H)-one derivatives. These assays have revealed activities spanning multiple therapeutic areas.

Anticancer Activity: As mentioned, numerous derivatives have been screened for their cytotoxic effects against various human cancer cell lines, including those for lung, liver, breast, colon, and cervical cancers. nih.govresearchgate.net These screenings identified compounds with potent inhibitory effects, such as those with IC₅₀ values in the low micromolar range against A549 lung cancer cells. nih.gov

Antifungal Activity: A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones and their derivatives were screened for antifungal activity against several phytopathogenic fungi. nih.gov These in vitro tests identified compounds that could completely inhibit the mycelial growth of fungi like Rhizoctonia solani and Phythophtora cactorum at specific concentrations. nih.gov

Anti-platelet Aggregation: In another example of phenotypic screening, a series of 1,4-benzoxazin-3(4H)-one derivatives were evaluated for their ability to inhibit ADP-induced platelet aggregation in rabbit blood samples. nih.gov This screening identified molecules that were potent inhibitors, suggesting their potential as lead compounds for developing new anti-thrombotic agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the 2H-1,4-benzoxazin-3(4H)-one class of compounds, SAR studies have been vital in identifying key structural features and guiding the optimization of derivatives for various therapeutic targets.

Identification of Key Pharmacophores

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Across multiple studies, the 2H-1,4-benzoxazin-3(4H)-one ring system has been consistently identified as the core pharmacophore responsible for the observed biological activities. nih.govnih.gov

For instance, in the development of anticancer agents, the 2H-1,4-benzoxazin-3(4H)-one structure, in combination with a linked 1-phenyl-1H-1,2,3-triazole, forms a configuration that can insert into the DNA of tumor cells, inducing damage and cell death. nih.gov Similarly, in the design of antagonists for the TRPV1 receptor, the 1,4-benzoxazin-3-one moiety serves as a critical "A-region" of the pharmacophore, which engages in π-π interactions with the receptor. nih.gov The inherent structural rigidity and chemical properties of the benzoxazinone core make it a versatile scaffold for developing a wide range of biologically active compounds. researchgate.net

Exploration of Substituent Effects on Activity

The modification of the core 2H-1,4-benzoxazin-3(4H)-one scaffold with various substituents has profound effects on biological activity. SAR studies have explored how different chemical groups at various positions on the ring influence potency and selectivity.

Antifungal Activity: The introduction of an N-acetyl group to a 2-ethyl-2H-1,4-benzoxazin-3(4H)-one scaffold was found to significantly enhance antifungal activity. The resulting N-acetyl derivative completely inhibited the growth of three fungal strains (F. culmorum, P. cactorum, and R. solani) at a concentration of 100 mg L⁻¹, whereas the parent compound was only effective against one strain at that concentration. nih.gov

Anticancer Activity: The attachment of 1,2,3-triazole moieties to the benzoxazinone core has been a successful strategy for developing anticancer agents. nih.gov The nature and position of substituents on the triazole and benzoxazinone rings are critical. For example, linking the triazole at the 6-position of the benzoxazinone via an amide bond and having specific substituents on the triazole's phenyl ring led to compounds with potent inhibitory effects against the A549 lung cancer cell line. nih.gov

TRPV1 Antagonism: In the search for mode-selective TRPV1 antagonists, modifying the "C-region" of the molecule with different heterocyclic groups like t-butyl pyrazole (B372694) and thiazole (B1198619) provided high potency. nih.gov

The following table summarizes key findings on how substituents affect the activity of the 2H-1,4-benzoxazin-3(4H)-one scaffold.

| Core Scaffold | Substituent/Modification | Position of Modification | Observed Biological Activity | Key Finding | Reference |

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Acetyl group | N-4 | Antifungal | N-acetylation significantly increased the breadth of antifungal activity. | nih.gov |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one | 1,2,3-Triazole linked via amide | N-6 | Anticancer (A549 cells) | Triazole derivatives showed potent apoptosis-inducing activity. | nih.gov |

| 1,4-Benzoxazin-3-one | Substituted Pyridine (B92270), Pyrazole, Thiazole | C-region of urea (B33335) analog | TRPV1 Antagonism | t-Butyl pyrazole and thiazole moieties provided high potency and selectivity. | nih.gov |

| 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) | Degradation to form 2-aminophenoxazin-3-one (APO) | - | Phytotoxicity | The degradation product, APO, showed high and stable phytotoxic activity. | nih.gov |

Optimization of Potency and Selectivity (pre-clinical)

A primary goal of medicinal chemistry is to optimize lead compounds to enhance their potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others).

A clear example of this optimization process is seen in the development of TRPV1 antagonists. nih.gov An initial lead compound, antagonist 2 , was a high-affinity but non-selective antagonist. Through systemic optimization, researchers developed antagonist 36 . This new compound displayed potent and highly selective antagonism, inhibiting the capsaicin-induced activation of TRPV1 with an IC₅₀ of 2.31 nM while having a minimal effect on proton-induced activation. nih.gov This demonstrates a successful optimization of mode-selectivity, which is critical for minimizing potential side effects. nih.gov

In the area of anticancer research, optimization of potency was achieved through the synthesis of various derivatives. Among a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one-triazole compounds, compounds 14b and 14c were identified as the most potent, with IC₅₀ values of 7.59 µM and 18.52 µM, respectively, against A549 lung cancer cells. nih.gov Similarly, in the development of platelet aggregation inhibitors, compounds 8c (IC₅₀ = 8.99 µM) and 8d (IC₅₀ = 8.94 µM) were identified as the most potent molecules in their series. nih.gov These examples highlight how SAR studies guide the iterative process of chemical modification to achieve optimized preclinical candidates.

In Vivo Pre-clinical Efficacy Studies (animal models, excluding clinical outcomes)

Comprehensive searches of scientific literature and databases have revealed a significant lack of published in vivo pre-clinical efficacy studies for the specific compound this compound. While the broader class of benzoxazinone derivatives has been investigated for various therapeutic properties, data pertaining to the in vivo evaluation of this particular mercapto-substituted analogue in animal models is not currently available in the public domain.

Disease Models and Experimental Design

There are no publicly available research articles detailing the use of this compound in any specific disease models. Consequently, information regarding the experimental design, such as the species and strain of animals used, the methods of disease induction, and the parameters for evaluating efficacy, is not available.

Pharmacodynamic Biomarker Evaluation

Due to the absence of in vivo studies, there is no information on the evaluation of pharmacodynamic biomarkers following the administration of this compound. Research has not yet defined the molecular targets or pathways modulated by this compound in a living organism, which is a prerequisite for identifying and measuring relevant biomarkers.

Mechanistic Characterization of Biological Effects

The molecular mechanisms underlying the potential biological effects of this compound have not been elucidated in the available scientific literature.

Elucidation of Molecular Mechanisms of Action

There are no published studies that have investigated the direct molecular targets or the precise mechanism of action for this compound. While research on other benzoxazinone derivatives has identified targets such as α-chymotrypsin and protoporphyrinogen (B1215707) IX oxidase, it cannot be assumed that this compound interacts with the same targets. nih.govnih.gov

Identification of Downstream Effects and Biological Cascades

As the primary molecular mechanism of action for this compound is unknown, the downstream biological effects and signaling cascades that may be modulated by this compound have not been identified or characterized.

Analytical Methodologies for 6 Mercapto 2h 1,4 Benzoxazin 3 4h One in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one, enabling its separation from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the separation and quantification of non-volatile compounds like this compound. While extensively validated, dedicated HPLC methods for this specific compound are not widely published in peer-reviewed literature, research has focused more on its synthesis and basic characterization.

However, a standard method development approach would involve reversed-phase chromatography. This methodology separates compounds based on their hydrophobicity. Given the aromatic benzoxazinone (B8607429) core and the polar mercapto group, a C18 column would be a suitable stationary phase. Elution would typically be achieved using a mobile phase consisting of a mixture of an aqueous component (like water with a pH modifier such as formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

Below is a table representing a typical starting point for HPLC method development for this class of compounds.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm particle size | Provides hydrophobic interaction for retention and separation. |

| Mobile Phase | Acetonitrile:Water (gradient) | Elutes the compound from the column; gradient allows for separation of components with different polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection | UV Spectrophotometry | Quantifies the compound based on its absorbance of UV light. |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not applicable. The compound's relatively high molecular weight, polarity, and low volatility make it unsuitable for direct injection into a GC system, which requires analytes to be thermally stable and volatile.

For GC analysis to be feasible, a derivatization step would be necessary. The reactive thiol (-SH) group could be converted into a more volatile and less polar derivative, for example, through silylation (e.g., using BSTFA) or alkylation. This process creates a new compound that can travel through the GC column. To date, specific GC methods involving such derivatization for this compound have not been reported in scientific literature, indicating this is not a common analytical approach for this molecule.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method frequently used in synthetic organic chemistry to monitor the progress of reactions. In the context of synthesizing this compound, TLC is an indispensable tool. It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a chamber with an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent). The choice of solvent system is critical and is determined empirically to achieve good separation between the reactant and product spots. Visualization is commonly achieved under UV light, which illuminates the aromatic rings in the compounds, or by using chemical stains.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane mixture |

| Visualization | UV Lamp (254 nm) |

Spectrophotometric Methods for Detection

Spectrophotometry measures the interaction of the compound with electromagnetic radiation and is primarily used for detection and quantification following separation, or for basic characterization.

UV-Visible (UV-Vis) spectrophotometry is a key technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The 2H-1,4-benzoxazin-3(4H)-one structure contains an aromatic ring fused to the oxazinone ring, which constitutes a significant chromophore.

While specific spectral data for the 6-mercapto derivative is not broadly published, data from a closely related precursor, 6-amino-2H-1,4-benzoxazin-3(4H)-one, provides insight into the expected absorption profile. The analysis of this precursor showed distinct absorption maxima (λmax). The electronic transitions within the shared benzoxazinone chromophore are responsible for this absorption. The presence of the mercapto group in the target compound would be expected to cause a slight shift (either a bathochromic or hypsochromic shift) in these absorption maxima due to its electronic influence on the aromatic system. This data is crucial for setting the detection wavelength in HPLC analysis.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 6-amino-2H-1,4-benzoxazin-3(4H)-one | Methanol | 235 nm, 300 nm |

Fluorescence spectroscopy is a highly sensitive detection method that measures the emission of light from a compound after it has absorbed light. For a molecule to be fluorescent, it must not only absorb UV radiation but also efficiently re-emit that energy as light of a longer wavelength.

Currently, there are no available studies or reports in the scientific literature detailing the fluorescence properties of this compound. This suggests that either the compound is not significantly fluorescent or its fluorescence characteristics have not yet been a subject of research investigation. Therefore, fluorescence spectroscopy is not considered a standard analytical method for this compound at present.

Electrochemical Methods for Detection

Electrochemical sensors have emerged as a powerful tool in pharmaceutical and biological analysis due to their inherent advantages, including high sensitivity, rapid response times, cost-effectiveness, and potential for miniaturization for point-of-care applications. nih.govresearchgate.netnih.gov The presence of a thiol (-SH) group in "this compound" makes it an excellent candidate for electrochemical detection, as thiols are electroactive species that can be readily oxidized at an electrode surface. mdpi.com

The fundamental principle behind the electrochemical detection of this compound involves the application of a potential to a working electrode, which induces the oxidation of the mercapto group. This process generates a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte. Various electrochemical techniques can be employed for this purpose, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). nih.govnih.gov These methods offer high sensitivity and can distinguish the analyte from potential interferences.

The choice of electrode material is crucial for enhancing the sensitivity and selectivity of the detection method. nih.gov Glassy carbon electrodes (GCE) are commonly used as a base material, often modified with nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), or graphene to increase the electrode's surface area and catalytic activity, thereby improving the electron transfer rate. nih.gov For instance, a GCE modified with gold nanoparticles could facilitate the oxidation of the thiol group at a lower potential and with a higher current response.

While specific studies on the electrochemical detection of "this compound" are not widely available, the general principles for detecting thiol-containing compounds can be applied. The table below outlines potential parameters for the electrochemical detection of a thiol compound, which could be adapted for the analysis of "this compound".

| Parameter | Illustrative Value/Condition | Rationale |

| Working Electrode | Glassy Carbon Electrode (GCE) modified with Gold Nanoparticles (AuNPs) | AuNPs enhance the electrocatalytic oxidation of thiols, improving sensitivity. nih.gov |

| Reference Electrode | Ag/AgCl (3M KCl) | Provides a stable potential for accurate measurements. |

| Counter Electrode | Platinum wire | Completes the electrical circuit without interfering with the reaction at the working electrode. |

| Electrochemical Technique | Differential Pulse Voltammetry (DPV) | Offers high sensitivity and good resolution for quantitative analysis. nih.gov |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (PBS), pH 7.4 | Mimics physiological pH and provides a conductive medium. |

| Potential Range | +0.2 V to +0.8 V vs. Ag/AgCl | Typical range for the oxidation of thiol groups on gold surfaces. |

| Pulse Amplitude | 50 mV | A common setting in DPV to enhance the peak current. |

| Pulse Width | 50 ms | Influences the scan rate and sensitivity. |

It is important to note that the development of a specific electrochemical method would require optimization of these parameters to achieve the desired sensitivity, selectivity, and reproducibility for "this compound". The presence of other electroactive species in biological samples can be a source of interference, which may necessitate the use of selective membranes or molecularly imprinted polymers (MIPs) to enhance the specificity of the sensor. acs.org

Sample Preparation Strategies for Biological Matrices (pre-clinical focus)

The analysis of "this compound" in biological matrices such as plasma, serum, or tissue homogenates presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is paramount to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte to a level that is detectable by the analytical instrument. mdpi.com Given the pre-clinical focus, the methods must be robust and reproducible to ensure the reliability of the pharmacokinetic data.

A primary concern in the analysis of thiol-containing compounds is their susceptibility to oxidation, which can lead to the formation of disulfides and an underestimation of the parent compound. mdpi.com Therefore, sample handling and preparation steps must be carefully controlled to minimize this degradation. This may involve the use of antioxidants or derivatizing agents to protect the thiol group.

Several well-established techniques can be adapted for the extraction of "this compound" from biological fluids.

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma or serum samples. nih.gov It typically involves the addition of an organic solvent, such as acetonitrile, to the sample, which causes the proteins to precipitate out of the solution. The supernatant, containing the analyte, can then be separated by centrifugation and directly injected into an analytical system or subjected to further cleanup.

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.govresearchgate.net It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. For a compound like "this compound", a reverse-phase (C18) sorbent would likely be suitable, given its moderate polarity.

The following table outlines a potential SPE protocol for the extraction of "this compound" from a plasma sample, based on general procedures for similar compounds. nih.govresearchgate.net

| Step | Reagent/Solvent | Purpose |

| Conditioning | 1 mL Methanol | To activate the C18 sorbent. |

| Equilibration | 1 mL Deionized Water | To prepare the sorbent for the aqueous sample. |

| Sample Loading | 0.5 mL Plasma (pre-treated with perchloric acid to precipitate proteins) benthamopen.com | To load the analyte onto the sorbent. |

| Washing | 1 mL 5% Methanol in Water | To remove hydrophilic interferences. |

| Elution | 0.5 mL Acetonitrile | To elute the analyte from the sorbent. |

| Evaporation & Reconstitution | Nitrogen stream, followed by reconstitution in mobile phase | To concentrate the sample and ensure compatibility with the analytical method. |

The selection of the most appropriate sample preparation strategy will depend on several factors, including the required limit of quantification, the nature of the biological matrix, the throughput demands of the study, and the subsequent analytical technique to be used (e.g., HPLC-UV, LC-MS/MS). nih.gov For high-throughput pre-clinical studies, automated sample preparation systems are often employed to enhance efficiency and reproducibility. nih.gov

Future Directions and Emerging Research Avenues for 6 Mercapto 2h 1,4 Benzoxazin 3 4h One

Exploration of Novel Therapeutic or Agro-chemical Applications (conceptual, non-clinical)

The benzoxazinone (B8607429) core is a versatile scaffold associated with a wide spectrum of biological activities, offering a strong rationale for exploring the potential of its derivatives. jddtonline.inforesearchgate.net Conceptually, the introduction of a mercapto group at the 6-position could modulate or introduce novel therapeutic and agrochemical properties.

Conceptual Therapeutic Applications:

Anticancer Agents: Benzoxazinone derivatives have been investigated for their anticancer properties, with some compounds showing the ability to inhibit the proliferation of various cancer cell lines and downregulate the expression of oncogenes like c-Myc. nih.gov Future research could explore if 6-mercapto-2H-1,4-benzoxazin-3(4H)-one or its derivatives can interact with cancer-related targets, such as G-quadruplex structures in gene promoters. nih.gov

Enzyme Inhibition: The benzoxazinone structure is a known inhibitor of various enzymes, including serine proteases like α-chymotrypsin. nih.gov The mercapto group could potentially interact with metallic cofactors in metalloenzymes or form covalent bonds with active site residues, opening avenues for designing novel enzyme inhibitors.

TRPV1 Antagonists: Recently, N-(1,4-benzoxazin-3-one) urea (B33335) analogs have been identified as mode-selective TRPV1 antagonists, which are targets for developing new analgesics. nih.gov The specific substitution pattern on the benzoxazine (B1645224) ring is crucial for activity, suggesting that the 6-mercapto derivative could serve as a novel building block for such antagonists. nih.gov

Conceptual Agrochemical Applications:

Fungicides: Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potent antifungal activity against a range of phytopathogenic fungi, including Botrytis cinerea and Fusarium culmorum. nih.gov The sulfur atom in the 6-mercapto derivative could enhance this activity, as many commercial fungicides are sulfur-containing compounds.

Herbicides and Plant Defense: Benzoxazinoids are natural defense chemicals found in grasses like maize and wheat, where they play roles in allelopathy and resistance to pests and diseases. jddtonline.infonih.gov Research could investigate whether this compound can act as a phytotoxin or modulate plant defense pathways, potentially serving as a lead for new herbicides or plant health products. nih.govnih.gov

| Potential Application Area | Rationale / Research Concept | Relevant Source Insights |

|---|---|---|

| Anticancer Therapeutics | Investigate interaction with c-Myc G-quadruplex DNA and inhibition of cancer cell proliferation. | nih.gov |

| Enzyme Inhibition | Explore potential as a serine protease or metalloenzyme inhibitor due to the reactive mercapto group. | nih.gov |

| Analgesics | Use as a scaffold for developing novel mode-selective TRPV1 antagonists. | nih.gov |

| Agrochemical Fungicides | Test against phytopathogenic fungi, leveraging the known activity of the benzoxazinone core and the presence of sulfur. | nih.gov |

| Herbicides / Plant Health | Evaluate allelopathic and phytotoxic properties based on the role of natural benzoxazinoids in plant defense. | jddtonline.infonih.gov |

Development of Advanced Delivery Systems (conceptual, non-clinical)

To enhance the efficacy and targeting of this compound in potential applications, advanced delivery systems (ADDSs) could be conceptually explored. Such systems aim to overcome limitations like poor solubility and to optimize pharmacokinetics. nih.gov

Nanocarriers: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could improve its stability, and aqueous dispersibility, and provide controlled release. This is a common strategy to improve the delivery of hydrophobic therapeutic agents.

Targeted Delivery: For therapeutic uses, nanoparticles could be functionalized with affinity ligands (e.g., antibodies, peptides) that recognize specific markers on target cells, such as cancer cells. This would concentrate the compound at the site of action, potentially increasing efficacy.

Agrochemical Formulations: In an agricultural context, the compound could be incorporated into environmentally responsive hydrogels or microemulsions. These formulations could offer slow, sustained release into the soil or onto plant surfaces, improving persistence and reducing the required application frequency.

Integration with Multi-omics Approaches (e.g., metabolomics, proteomics)

To elucidate the biological functions and mechanisms of action of this compound, a multi-omics approach would be invaluable.

Metabolomics: This approach can be used to track the biotransformation of the compound within a biological system, such as a plant, fungus, or cell culture. nih.gov Studies on related benzoxazinones have successfully identified metabolites resulting from processes like acylation, oxidation, and hydrolysis by endophytic fungi. nih.gov This would reveal detoxification pathways or the formation of new active metabolites. Profiling the metabolic changes in an organism upon exposure to the compound can also help identify the biochemical pathways it perturbs. researchgate.net

Proteomics: By analyzing changes in the proteome (the entire set of proteins) of cells or organisms treated with the compound, researchers can identify protein targets and affected signaling pathways. This could reveal, for example, which enzymes are inhibited or which stress-response proteins are upregulated, providing direct clues to the compound's mode of action.

Transcriptomics: Analyzing mRNA expression changes (e.g., via reverse transcription PCR) can show how the compound influences gene regulation. nih.gov For instance, it could confirm if the compound downregulates the expression of genes involved in cell proliferation or pathogen virulence. nih.gov

Challenges and Opportunities in Scale-up Synthesis for Research

The transition from laboratory-scale synthesis to larger-scale production for extensive research presents several challenges and opportunities.

Challenges:

Catalysts and Reagents: Many synthetic routes rely on transition-metal catalysts (e.g., copper, rhodium) or hazardous reagents, which can be expensive and pose challenges for purification and waste disposal on a larger scale. mdpi.comresearchgate.net

Purification: Achieving high purity on a large scale can be difficult, often requiring extensive chromatography, which is not always practical for bulk production.

Opportunities:

Process Optimization: There is an opportunity to optimize reaction conditions (temperature, solvents, reaction time) to improve yields and reduce side products.

Novel Synthetic Routes: Developing more efficient, atom-economical synthetic strategies is a key area of research. For example, ligand-free copper-catalyzed cascade reactions have been developed for other benzoxazinones to simplify the process and avoid expensive ligands. researchgate.net

Green Chemistry: The application of green chemistry principles, such as using environmentally benign solvents (e.g., water/ethanol (B145695) mixtures) and developing one-pot reactions, can make the synthesis more sustainable and cost-effective. nih.govmdpi.com

| Factor | Challenges | Opportunities |

|---|---|---|

| Reaction Pathway | Potentially low overall yield from multi-step processes. jddtonline.infosapub.org | Development of one-pot or cascade reactions to improve efficiency. researchgate.net |

| Reagents & Catalysts | Cost and toxicity of noble metal catalysts and hazardous reagents. mdpi.com | Discovery of cheaper, ligand-free catalyst systems; use of greener reagents. researchgate.net |

| Solvents & Conditions | Use of volatile organic solvents; harsh reaction conditions. | Employing aqueous or bio-based solvent systems; microwave-assisted synthesis. mdpi.com |

| Purification | Reliance on preparative chromatography for high purity. | Developing crystallization-based purification methods. |

Unexplored Chemical Space for Derivatization and Scaffold Modification

The structure of this compound offers several reactive sites for chemical modification to create a library of new derivatives for screening.

S-Functionalization: The thiol group at the C6 position is a prime target for derivatization. It can be readily alkylated, acylated, or arylated. It can also be oxidized to form sulfoxides, sulfones, or sulfonic acids, or used to form disulfide bonds, significantly altering the physicochemical properties of the molecule.

N-Functionalization: The secondary amine at the N4 position is another key site for modification. It can be alkylated or acylated, a strategy that has been shown to modulate the antifungal activity in other 2H-1,4-benzoxazin-3(4H)-one derivatives. nih.gov

C2-Position Modification: The methylene (B1212753) group at the C2 position can be a site for introducing alkyl or aryl substituents, a common modification in the synthesis of benzoxazinone libraries. nih.gov

Scaffold Hopping: Beyond simple derivatization, the benzoxazinone core can be used as a starting material to synthesize other heterocyclic systems, such as quinazolinones or benzothiazines, by reacting it with amines or thionating agents, respectively. sapub.org This opens up a vast, unexplored chemical space for discovering compounds with entirely new biological profiles.

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 6-mercapto-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted precursors. For example, derivatives like 6-chloro-2H-1,4-benzoxazin-3(4H)-one are synthesized via nucleophilic substitution or condensation reactions using intermediates such as 2-hydroxy-4,6-dimethylpyridine . To optimize yield, consider varying solvents (e.g., DMF for polar intermediates), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Purity can be enhanced via recrystallization from ethanol or acetone .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the screw-boat conformation of the benzoxazinone ring, as observed in analogs like 6-chloro-2H-1,4-benzoxazin-3(4H)-one . Complement this with NMR spectroscopy (e.g., ¹H and ¹³C) to assign chemical shifts for the mercapto group and heterocyclic protons. For example, in similar compounds, the carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR . GC-MS can confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the mercapto group, benzoxazinone ring, or substituents (e.g., halogenation at position 6 or 8) .

- Step 2 : Conduct in vitro bioassays (e.g., antifungal or herbicidal activity) using standardized protocols. For antifungal testing, compare inhibition zones against Candida albicans or Aspergillus niger with controls like fluconazole .

- Step 3 : Perform computational docking studies to correlate substituent effects with binding affinity to target enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase) .

Q. How should researchers address contradictory data in biological activity studies of benzoxazinone derivatives?

- Methodological Answer :

- Data Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent) to rule out environmental variability. For example, antifungal activity discrepancies may arise from differences in microbial strains or culture media .

- Structural Confirmation : Verify compound purity and identity using HPLC and spectroscopic methods. Impurities in analogs like 6-amino-2-methyl derivatives can skew bioassay results .

- Mechanistic Studies : Use isotopic labeling (e.g., ³⁵S for mercapto groups) to track metabolic pathways and identify off-target interactions .

Q. What strategies can resolve challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water or DMSO/ether) to improve crystal lattice formation. Slow evaporation at 4°C is effective for benzoxazinone derivatives .

- Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., thiourea) to stabilize intermolecular N–H···O/S interactions, as seen in 6-chloro analogs .

- Low-Temperature Crystallography : Collect diffraction data at 100–150 K to reduce thermal motion and enhance resolution .

Methodological Frameworks

Q. How to integrate theoretical frameworks into experimental design for benzoxazinone research?

- Answer : Align hypotheses with established theories, such as:

- QSAR Models : Use Hammett constants or DFT calculations to predict electronic effects of substituents on reactivity .

- Retrosynthetic Analysis : Plan synthesis routes based on disconnections of the benzoxazinone core, prioritizing steps with high atom economy .

- Crystal Engineering : Apply symmetry operations and packing motifs from analogous structures (e.g., 6-bromo derivatives) to guide crystallization .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s test) to assess significance of substituent effects .

- Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to identify dominant structural factors influencing activity .

Tables for Reference

Table 1 : Key Spectral Data for Benzoxazinone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 6-Chloro-2H-1,4-benzoxazin-3-one | 6.85 (d, J=8.5 Hz, Ar) | 168.2 (C=O) | 185 [M⁺] |

| 4-Acetyl-2-ethyl derivative | 2.41 (s, CH₃CO) | 201.5 (C=O) | 219 [M⁺] |

Table 2 : Optimization of Synthetic Yields

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, reflux, 12 h | 72 | 95% |

| DMF, 80°C, 8 h | 89 | 98% |

| Acetone, RT, 24 h | 65 | 91% |

Retrosynthesis Analysis